molecular formula C17H25NO3 B1210750 1-(3,4-dimethoxyphenyl)-N-propan-2-yl-1-cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-propan-2-yl-1-cyclopentanecarboxamide

Cat. No.: B1210750
M. Wt: 291.4 g/mol
InChI Key: WRRAZMNKERJOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-propan-2-yl-1-cyclopentanecarboxamide is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Derivative Applications

  • Synthesis of Novel Derivatives : This compound has been used in the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, leading to novel derivatives with various substituents (Aghekyan et al., 2009).

Crystal Structure and Material Science

  • Crystal Structure Analysis : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized using a similar compound, was analyzed for its crystal structure, providing insights into molecular interactions and stability (Prabhuswamy et al., 2016).

Applications in Chemistry

  • Cathinone Characterization : This compound has been included in studies characterizing cathinones, contributing to the understanding of chemical structures and properties (Nycz et al., 2011).
  • Copper-Catalyzed Amination : N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, a related compound, has been identified as a new ligand for copper-catalyzed amination of aryl halides, indicating potential applications in synthetic chemistry (Jiang et al., 2020).

Pharmaceutical Research

  • Synthesis of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, suggesting potential applications in the development of new antibacterial agents (Tayade et al., 2012).
  • VEGFR-2 Inhibitors for Cancer Treatment : Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally related to the target compound, have been synthesized and evaluated as VEGFR-2 inhibitors, indicating potential use in cancer treatment (Ghorab et al., 2016).

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-propan-2-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C17H25NO3/c1-12(2)18-16(19)17(9-5-6-10-17)13-7-8-14(20-3)15(11-13)21-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,19)

InChI Key

WRRAZMNKERJOCO-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)NC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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